molecular formula C7H5N3O2 B189722 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 2067-84-7

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No. B189722
CAS RN: 2067-84-7
M. Wt: 163.13 g/mol
InChI Key: ZTCJWOFMAWQWRD-UHFFFAOYSA-N
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Patent
US08754085B2

Procedure details

A stirred suspension of 2,3-diaminopyridine (75 g, 687 mmol) in diethyl oxalate (291 ml, 2131 mmol) under N2 was heated to 120° C. After 1 h, the ethanol was distilled off the reaction mixture and the temperature was elevated to 160° C. for a further 2 hours. The reaction mixture was allowed to cool to RT and diluted with diethyl ether (200 ml). The resulting suspension was stirred for 1 hour and the solid was isolated by filtration and dried in a vacuum oven. The solid was suspended in ethanol (500 ml) and sonicated for 1 hour. The suspension was filtered and dried (vacuum oven overnight) to afford the title compound;
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
291 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9](OCC)(=[O:15])[C:10](OCC)=[O:11]>>[NH:8]1[C:10](=[O:11])[C:9](=[O:15])[NH:1][C:2]2[N:3]=[CH:4][CH:5]=[CH:6][C:7]1=2

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
NC1=NC=CC=C1N
Name
Quantity
291 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the ethanol was distilled off the reaction mixture
WAIT
Type
WAIT
Details
the temperature was elevated to 160° C. for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (200 ml)
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven
CUSTOM
Type
CUSTOM
Details
sonicated for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
dried (vacuum oven overnight)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C2=C(NC(C1=O)=O)N=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.